1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide
Description
This compound is characterized by a hybrid structure combining a 1,3-benzothiazole hydrazinylcarbonyl group, a trifluoromethyl-substituted pentenone backbone, and a bipiperidine-carboxamide framework. The benzothiazole moiety is a sulfur-containing heterocycle known for its role in modulating biological activity, particularly in targeting enzymes or receptors involved in oxidative stress and inflammation .
Properties
IUPAC Name |
1-[(Z)-3-[amino(1,3-benzothiazol-2-yl)carbamoyl]-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N6O3S/c1-15(31-13-9-23(10-14-31,21(28)36)32-11-5-2-6-12-32)18(19(34)24(25,26)27)20(35)33(29)22-30-16-7-3-4-8-17(16)37-22/h3-4,7-8H,2,5-6,9-14,29H2,1H3,(H2,28,36)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJGFCXDZUDJZ-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]-1,4'-bipiperidine-4'-carboxamide is a complex organic molecule with potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzothiazole ring : Known for its role in various pharmacological activities.
- Hydrazine moiety : Contributes to biological reactivity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Bipiperidine structure : Influences binding affinity to biological targets.
Molecular Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is this compound.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study evaluated various benzothiazole acylhydrazones for their cytotoxic effects against different cancer cell lines including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells. The results showed that certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4d | A549 | 12.5 | 3.0 |
| 4e | MCF-7 | 8.0 | 4.0 |
| 4h | HT-29 | 15.0 | 2.5 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The benzothiazole ring can interact with various enzymes involved in tumor progression.
- Induction of Apoptosis : Compounds with hydrazine moieties have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Pharmacological Studies
Additional studies have explored the pharmacological profiles of similar compounds:
- The incorporation of trifluoromethyl groups has been linked to improved binding affinities for certain receptors and enzymes.
- The bipiperidine structure enhances solubility and bioavailability in biological systems.
Study on Anticancer Activity
A comprehensive study was conducted to synthesize new benzothiazole derivatives and evaluate their anticancer properties. The synthesized compounds were tested using the MTT assay across various cancer cell lines. Results indicated that modifications at specific positions on the benzothiazole scaffold significantly influenced anticancer activity .
Comparative Analysis
In a comparative analysis of similar compounds, it was found that those with additional functional groups exhibited enhanced biological activity compared to their simpler analogs. This suggests that structural complexity may play a crucial role in determining efficacy against cancer cells.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its integration of three key structural elements:
1,3-Benzothiazole hydrazinylcarbonyl group : Unlike benzofuran or imidazole derivatives (e.g., ’s compound with a benzofuran group), the benzothiazole core offers distinct electronic properties due to sulfur’s electronegativity, which can influence redox reactivity and hydrogen-bonding interactions .
Bipiperidine-carboxamide : Compared to single-piperidine or piperazine analogs (e.g., ), the bipiperidine system increases steric bulk and may improve selectivity for G-protein-coupled receptors (GPCRs) or kinases .
Table 1: Structural Comparison with Key Analogs
Table 2: Bioactivity Profile Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
